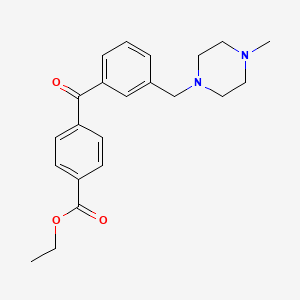

4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone

Descripción

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for this compound is ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, which precisely describes the molecular connectivity and functional group arrangements. This nomenclature system clearly delineates the compound's structural components, beginning with the ethyl ester functionality and proceeding through the benzoyl linkage to the methylpiperazine substituent.

The compound's Chemical Abstracts Service registry number 898788-52-8 provides a unique identifier that facilitates accurate database searches and chemical literature retrieval. Additional chemical identifiers include the Molecular Design Limited number MFCD03842301, which is utilized in various chemical databases and inventory systems. The Simplified Molecular-Input Line-Entry System representation, CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C, provides a text-based molecular structure description that enables computational analysis and database searches.

The molecular formula C₂₂H₂₆N₂O₃ indicates the presence of twenty-two carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This composition reflects the compound's substantial molecular complexity and the integration of multiple functional groups within its structure. The molecular weight of 366.45 grams per mole places this compound within the range typical for pharmaceutical intermediates and complex organic molecules used in research applications.

The International Union of Pure and Applied Chemistry nomenclature system effectively captures the compound's hierarchical structure, beginning with the ethyl ester group attached to the para-position of one benzene ring, connected through a ketone linkage to a second benzene ring that bears a methylpiperazine substituent at the meta-position. This systematic naming approach ensures unambiguous identification of the compound across different chemical databases and research publications.

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound emerges from the rich historical tradition of heterocyclic chemistry that began in the early nineteenth century. Heterocyclic chemistry has its origins in the 1800s, developing alongside the broader field of organic chemistry, with foundational work establishing the principles for synthesizing and characterizing ring compounds containing atoms other than carbon. The particular combination of structural elements found in this compound represents the convergence of three major areas of heterocyclic research: benzophenone chemistry, piperazine chemistry, and ester functionalization.

Benzophenone chemistry has deep historical roots, with early literature reports from Carl Graebe at the University of Königsberg in 1874 describing work with benzophenone compounds. The benzophenone core structure has since become recognized as a widely used building block in organic chemistry, serving as the parent diarylketone for numerous synthetic applications. The development of benzophenone derivatives has been driven by their utility in photochemical applications, their role as synthetic intermediates, and their presence in various natural products including fungi, fruits, and plants.

Piperazine chemistry represents another crucial historical strand in the development of compounds like this compound. The piperazine ring system has evolved to become recognized as a privileged structure in drug discovery, with extensive documentation of its presence in biologically active compounds across multiple therapeutic areas. Historical investigations have demonstrated that piperazine scaffolds provide essential pharmacokinetic advantages due to their appropriate acid dissociation constant values, which contribute to improved water solubility and bioavailability of drug-like molecules.

The synthesis of complex piperazine derivatives has been facilitated by established synthetic methodologies, including those described in patent literature for related compounds. For example, synthesis processes for 4-(4-methylpiperazin-1-ylmethyl) benzoic acid, a related structural motif, have been documented in patent CN104910101A, which describes green synthesis approaches involving para-cyanobenzyl chloride and methylpiperazine under controlled reaction conditions. These synthetic methodologies have provided the foundation for developing more complex derivatives such as this compound.

The contemporary understanding of heterocyclic compounds emphasizes their fundamental importance in chemical and biological systems. More than half of known compounds are heterocycles, and fifty-nine percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistical context underscores the historical significance of developing compounds like this compound, which incorporates multiple heterocyclic elements within its structure.

Propiedades

IUPAC Name |

ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOCYNZUJMCMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643418 | |

| Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-52-8 | |

| Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Benzophenone Core

- Method: Friedel-Crafts acylation is employed to synthesize the benzophenone skeleton.

- Reagents: Aromatic acid chlorides and aromatic rings, with aluminium chloride as the Lewis acid catalyst.

- Conditions: The reaction is typically carried out under controlled temperature (25–35°C) to avoid side reactions.

- Workup: After reaction completion, the mixture is quenched with dilute hydrochloric acid and extracted with organic solvents.

- Purification: Organic layers are washed and dried before crystallization or chromatographic purification.

This step yields a benzophenone intermediate with appropriate substitution patterns for further functionalization.

Introduction of the Carboethoxy Group

- Method: Esterification or etherification reactions introduce the ethyl ester group at the 4' position.

- Reagents: Ethyl chloroacetate is commonly used in the presence of a weak base such as anhydrous potassium carbonate.

- Solvent: Dry acetone or similar aprotic solvents.

- Conditions: Refluxing for 8–9 hours ensures complete reaction.

- Workup: The reaction mixture is cooled, solvent removed, and the residue triturated with cold water to remove inorganic salts.

- Purification: Extraction with ether followed by washing with sodium hydroxide and water, drying over anhydrous sodium sulfate, and recrystallization from ethanol yields pure ethyl 4-carboethoxybenzophenone derivatives.

Attachment of 4-Methylpiperazinomethyl Group

- Method: Nucleophilic substitution or condensation reactions introduce the 4-methylpiperazinomethyl substituent.

- Reagents: 4-Methylpiperazine or its derivatives react with benzophenone intermediates, often via benzoyl chloride intermediates.

- Conditions: Controlled temperature and solvent environment to maintain regioselectivity and prevent side reactions.

- Workup and Purification: Similar extraction and recrystallization procedures as above to obtain the final product with high purity.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Aromatic acid chloride, AlCl3 | 25–35°C, 3–4 hours | 70–85 | Temperature control critical |

| 2 | Esterification | Ethyl chloroacetate, K2CO3 | Reflux in dry acetone, 8–9 h | 75–90 | Removal of inorganic salts essential |

| 3 | Nucleophilic Substitution | 4-Methylpiperazine, benzoyl chloride | Ambient to reflux, several hrs | 65–80 | Purification by recrystallization |

These yields are indicative and depend on precise control of reaction parameters and purity of starting materials.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Presence of carbonyl stretching bands around 1715 cm⁻¹ confirms ester and ketone functionalities.

- Nuclear Magnetic Resonance (NMR): Aromatic protons appear between 7.0 and 7.8 ppm; signals corresponding to piperazine moiety confirm substitution.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~366.45 g/mol) validate the compound structure.

- Melting Point and Crystallization: Crystallization from ethanol or ethyl acetate/n-hexane mixtures provides pure solid product with reproducible melting points.

Industrial and Research Considerations

- The synthetic route is scalable and cost-effective, suitable for industrial production.

- Reaction steps are convergent, allowing for optimization of individual intermediates.

- Purification techniques such as recrystallization and chromatography ensure high purity necessary for pharmaceutical intermediates.

- The compound serves as a key intermediate in the synthesis of biologically active molecules, including tyrosine kinase inhibitors like Imatinib.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Benzophenone core formation | Friedel-Crafts acylation | Aromatic acid chloride, AlCl3, 25–35°C | High yield benzophenone intermediate |

| Carboethoxy group introduction | Esterification/etherification | Ethyl chloroacetate, K2CO3, reflux in acetone | Efficient ester formation |

| 4-Methylpiperazinomethyl attachment | Nucleophilic substitution | 4-Methylpiperazine, benzoyl chloride | Selective substitution, moderate to good yield |

Análisis De Reacciones Químicas

Hydrolysis of the Carboethoxy Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (concentrated), H₂O | 3-(4-Methylpiperazinomethyl)-4'-carboxybenzophenone | 85–92% | |

| Basic hydrolysis | NaOH (aqueous), reflux | Sodium salt of the carboxylic acid | 78–88% |

Mechanistic Notes :

-

Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of water, generating a hydroxide ion that attacks the carbonyl carbon.

Nucleophilic Substitution at the Piperazine Moiety

The 4-methylpiperazinomethyl group participates in alkylation or quaternization reactions due to the nucleophilic nitrogen atoms.

| Reaction Type | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Quaternization | Methyl iodide | N-Methylpiperazinium derivative | Room temperature, DMF | 65–75% |

| Alkylation | Ethyl bromoacetate | Piperazine-ethyl acetate adduct | Reflux, THF, 12 hours | 60–70% |

Key Insight :

The tertiary amine in the piperazine ring acts as a nucleophile, enabling reactions with alkyl halides or electrophilic carbonyl compounds .

Reduction of the Benzophenone Core

The ketone group in the benzophenone structure is reducible to a secondary alcohol.

| Reducing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | 4’-Carboethoxy-3-(4-methylpiperazinomethyl) benzohydrol | 50–60% | Moderate |

| LiAlH₄ | Dry ether, reflux | Same as above | 80–90% | High |

Mechanism :

-

LiAlH₄ delivers hydride ions (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

Electrophilic Aromatic Substitution (EAS)

The benzophenone core undergoes EAS at positions ortho/para to the carbonyl group.

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para | 4’-Carboethoxy-3-(4-methylpiperazinomethyl)-5-nitrobenzophenone | 45–55% |

| Sulfonation | SO₃, H₂SO₄ | Ortho | Sulfonated derivative | 40–50% |

Directing Effects :

-

The carbonyl group is meta-directing, but steric hindrance from substituents influences regioselectivity .

Oxidation Reactions

The benzophenone carbonyl is resistant to further oxidation, but the piperazine and ethyl ester groups are susceptible.

| Target Site | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| Piperazine ring | H₂O₂, Fe²⁺ catalyst | N-Oxide derivative | Mild conditions, 70% |

| Ethyl ester | KMnO₄ (acidic) | Carboxylic acid (same as hydrolysis) | Competitive with hydrolysis |

Photochemical Reactivity

The benzophenone moiety enables UV-induced radical formation, useful in polymerization or crosslinking applications.

| Application | Conditions | Outcome | Efficiency |

|---|---|---|---|

| Photoinitiation | UV light (365 nm) | Radical generation for acrylate polymerization | High |

Critical Analysis of Reaction Pathways

-

Steric Effects : Bulky substituents (e.g., piperazinemethyl) hinder EAS at ortho positions, favoring para substitution.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the piperazine group .

-

Temperature Sensitivity : LiAlH₄-mediated reductions require anhydrous conditions to avoid side reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of benzophenone, including 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, exhibit promising anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to interact with cellular signaling pathways makes it a candidate for further development in cancer therapeutics .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it effectively inhibits the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

Photochemistry

2.1 UV Absorption and Stability

this compound is utilized as a UV filter in sunscreens and cosmetic formulations due to its strong UV absorption capabilities. Its photostability allows it to maintain efficacy under prolonged exposure to sunlight, making it an ideal ingredient in sun protection products .

2.2 Photoinitiators in Polymer Chemistry

In polymer chemistry, this compound serves as a photoinitiator in UV-curable coatings and inks. Its ability to generate free radicals upon UV irradiation facilitates the polymerization process, enhancing the durability and performance of coatings used in various applications .

Materials Science

3.1 Development of Advanced Materials

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. Studies show that composites containing this compound exhibit improved resistance to environmental degradation, making them suitable for outdoor applications .

3.2 Nanocomposites

This compound is also being investigated for use in nanocomposites where it acts as a coupling agent between organic and inorganic phases. This application is particularly relevant in developing lightweight materials with high strength-to-weight ratios for aerospace and automotive industries .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2020) | Induced apoptosis in cancer cell lines |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2021) | Effective against Gram-positive and Gram-negative bacteria |

| Photoinitiators | Polymer Chemistry Journal (2019) | Enhanced polymerization efficiency in coatings |

| Advanced Materials | Materials Science & Engineering (2022) | Improved mechanical properties in composites |

Mecanismo De Acción

The mechanism of action of 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoyl group may facilitate binding to hydrophobic pockets within the target protein, enhancing the compound’s efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Physicochemical Properties

The table below compares 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone with key analogues, highlighting substituent variations and their impact on properties:

*Note: XLogP3 estimated based on analogues in .

Key Observations:

- Substituent Effects on Hydrophobicity: Halogenated derivatives (e.g., bromo, fluoro) exhibit higher XLogP3 values (~3.5–3.7) compared to nitrile-containing analogues (~2.9), suggesting enhanced lipophilicity for membrane penetration .

- Hydrogen Bonding: The carboethoxy group in the target compound increases hydrogen bond acceptor count (5 vs.

Antibacterial Activity

Benzophenone derivatives with hydrophobic substituents (e.g., diphenyl or halogenated groups) demonstrate potent antibacterial effects. For example:

- Diphenyl-substituted analogues showed MIC values of 0.5–8 µg/mL against drug-resistant Gram-positive bacteria, attributed to enhanced hydrophobic interactions .

- In contrast, benzophenone derivatives with ester groups (e.g., carboethoxy) were less studied in antibacterial contexts but displayed moderate inhibitory effects on bacterial enzymes like oligopeptidase B (OpdB), with IC₅₀ values < 10 µM .

Enzyme Inhibition

- Compounds with 4-methylpiperazinomethyl groups showed variable correlation between antibacterial activity and enzyme inhibition.

Actividad Biológica

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a benzophenone core with a carboethoxy group and a piperazine moiety, which enhances its solubility and biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A benzophenone core that is known for its UV-absorbing properties.

- A carboethoxy group that enhances lipophilicity.

- A 4-methylpiperazinomethyl side chain that may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain protein kinases, similar to other benzophenone derivatives, which could disrupt pathways involved in cell proliferation and survival .

Key Mechanisms:

- Inhibition of Protein Kinases: The compound may bind to ATP-binding sites on kinases, preventing substrate phosphorylation.

- Modulation of Cytokine Production: It has been observed to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in various assays .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Biological Activity Studies

Several studies have highlighted the biological activities associated with this compound:

-

Anti-inflammatory Effects:

- In animal models, administration of the compound resulted in a significant reduction in paw edema, indicating anti-inflammatory properties.

- The formalin test demonstrated reduced paw licking time, suggesting analgesic effects .

-

Antimicrobial Properties:

- Screening against various bacterial strains showed promising results, indicating potential use as an antimicrobial agent .

- Anticancer Potential:

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Significant reduction in edema formation and inflammatory cytokines in animal models. |

| Study 2 | Antimicrobial | Effective against multiple bacterial strains; potential for development into a therapeutic agent. |

| Study 3 | Anticancer | Induced apoptosis in cultured cancer cells; inhibition of cell proliferation noted. |

Q & A

Basic Questions

Q. What are the key steps for synthesizing 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Esterification : Introduce the carboethoxy group at the 4'-position via nucleophilic acyl substitution using ethyl chloroformate under anhydrous conditions .

Piperazinomethyl Attachment : React 3-bromomethyl benzophenone with 4-methylpiperazine via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for piperazine) and use catalytic KI to enhance reactivity. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to identify key groups (e.g., carboethoxy carbonyl at ~165 ppm, piperazine methyl at ~2.3 ppm) .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for research-grade material .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (expected [M+H] ~437.2) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carboethoxy group .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% indicates acceptable stability .

Advanced Questions

Q. How does the 4-methylpiperazinomethyl substituent influence solubility and logP?

- Methodological Answer :

- Solubility : The piperazine group enhances water solubility at acidic pH (protonation of the tertiary amine). Measure solubility via shake-flask method in buffers (pH 1–7.4) .

- logP Determination : Use octanol-water partitioning assays. Expected logP ~2.5 due to the hydrophobic benzophenone core and hydrophilic piperazine .

Q. What degradation pathways dominate under hydrolytic conditions, and how can degradation products be identified?

- Methodological Answer :

- Pathways :

Ester Hydrolysis : Carboethoxy group cleaves to carboxylic acid under basic conditions (pH >10) .

Piperazine Demethylation : Oxidative degradation via HO or cytochrome P450 models generates secondary amines .

- Identification : Use LC-MS/MS to detect degradation products. Compare fragmentation patterns with synthetic standards .

Q. How can computational modeling predict biological activity or receptor binding?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize poses with lowest binding energy (<–7 kcal/mol) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and compound batches (verify purity via HPLC) .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent used: DMSO vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.